Itrocinonide

Asthma Allergen Challenge Inhaled Corticosteroids

Choose this compound as your critical negative control or analytical reference standard. Itrocinonide is a synthetic 'soft steroid' glucocorticoid whose development was halted due to rapid systemic inactivation, resulting in marginal clinical efficacy. This unique pharmacological failure mode makes it an irreplaceable benchmark for calibrating assays for potent inhaled corticosteroids (ICS) like budesonide or fluticasone. Use it to validate novel GR modulator screening windows, investigate esterase-driven tissue retention, or benchmark next-generation soft drug safety profiles against a compound with documented zero systemic cortisol depression.

Molecular Formula C29H38F2O9
Molecular Weight 568.6 g/mol
CAS No. 106033-96-9
Cat. No. B193968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItrocinonide
CAS106033-96-9
SynonymsAndrosta-1,4-diene-17-carboxylicacid, 16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11-hydroxy-3-oxo-,(1S)-1-[(ethoxycarbonyl)oxy]ethyl ester, (6a,11b,16a,17a)-
Molecular FormulaC29H38F2O9
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESCCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)OC(C)OC(=O)OCC)C)O)F)C)F
InChIInChI=1S/C29H38F2O9/c1-6-8-23-39-22-13-17-18-12-20(30)19-11-16(32)9-10-26(19,4)28(18,31)21(33)14-27(17,5)29(22,40-23)24(34)37-15(3)38-25(35)36-7-2/h9-11,15,17-18,20-23,33H,6-8,12-14H2,1-5H3/t15-,17-,18-,20-,21-,22+,23+,26-,27-,28-,29-/m0/s1
InChIKeyGCELVROFGZYBHY-JUVXQCODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Itrocinonide (CAS 106033-96-9): A Synthetic Glucocorticoid 'Soft Steroid' for Asthma Research


Itrocinonide (developmental code D5159) is a synthetic glucocorticoid corticosteroid of the 'soft steroid' class, designed for rapid systemic inactivation to minimize systemic side effects [1]. It is characterized by a 6α,9α-difluoro-11β,16α,17α-trihydroxyandrosta-1,4-diene-17β-carboxylate core structure with a 16,17-butylidene acetal and a 21-(1-[(ethoxycarbonyl)oxy]ethyl ester) moiety [2]. It was developed as an investigational inhaled corticosteroid (ICS) but was never marketed, with its development halted in the late-stage research phase [1].

Why Itrocinonide Cannot Be Substituted for Other Inhaled Corticosteroids (ICS)


Itrocinonide cannot be substituted for other inhaled corticosteroids (ICS) due to its unique pharmacological profile as a 'soft steroid' designed for rapid systemic inactivation. While it was intended to reduce systemic side effects, this design also led to a significantly lower clinical efficacy compared to potent, conventional ICS like budesonide [1]. Its rapid hydrolysis by ubiquitous esterases in target lung tissue likely contributed to its marginal activity in an allergen challenge model [2]. Therefore, any research or procurement application that requires a specific balance of local potency and systemic exposure cannot interchange Itrocinonide with either high-potency ICS or other soft steroids without significant alteration of experimental outcomes.

Quantitative Evidence of Itrocinonide's Unique Pharmacological Profile


Head-to-Head Clinical Efficacy Comparison with Budesonide in Allergen Challenge

In a randomized, double-blind, crossover trial, a single 8 mg dose of inhaled Itrocinonide (D5159) produced only a slight inhibition of the late asthmatic response (LAR), significantly inferior to both 200 µg and 800 µg doses of budesonide [1]. Itrocinonide was characterized as a 'marginally active' corticosteroid compared to the 'highly active' budesonide [1].

Asthma Allergen Challenge Inhaled Corticosteroids

In Vivo Glucocorticoid Receptor Binding Affinity and Functional Activity

Itrocinonide binds to the human glucocorticoid receptor (GR) with moderate affinity and demonstrates functional agonist activity in cellular assays [1]. Its binding affinity (IC50) is lower than that of highly potent corticosteroids like budesonide and fluticasone propionate, consistent with its clinical profile [2][3].

Glucocorticoid Receptor Binding Affinity Transrepression

Systemic Safety Profile: Absence of HPA Axis Suppression

A key design goal of 'soft steroids' is to minimize systemic glucocorticoid activity, a major safety concern with potent ICS. Itrocinonide demonstrated this property, showing no signs of systemic activity as measured by cortisol depression [1]. This contrasts with potent ICS like fluticasone propionate, which can cause dose-dependent adrenal suppression [2].

HPA Axis Systemic Side Effects Safety Pharmacology

Mechanistic Basis for Low Potency: Rapid Inactivation by Esterases

Itrocinonide is a classic example of a failed 'soft steroid' approach. It was designed with an ester moiety to be rapidly hydrolyzed by esterases, thus limiting systemic exposure. However, it was inactivated by ubiquitous, nonselective esterases so rapidly that it lost efficacy in the target lung tissue itself [1]. This contrasts with later soft steroids like loteprednol etabonate, which were designed with more selective inactivation pathways.

Pharmacokinetics Drug Metabolism Soft Steroid

Optimal Use Cases for Procuring Itrocinonide (CAS 106033-96-9)


Analytical Reference Standard for Low-Potency Inhaled Corticosteroids

Itrocinonide is an ideal reference standard for analytical method development, validation, and quality control applications involving the quantification of low-potency corticosteroids or soft steroids. Its use as a fully characterized chemical reference standard is documented . Given its marginal clinical activity established in controlled trials [1], it serves as a reliable 'lower bound' comparator when calibrating assays for more potent ICS like budesonide, fluticasone, or mometasone furoate.

Tool Compound for 'Soft Steroid' and Esterase-Mediated Inactivation Studies

Procure Itrocinonide as a canonical 'soft steroid' tool compound for investigating the relationship between chemical structure, esterase-mediated inactivation, and local tissue retention. Its well-characterized failure due to rapid, non-specific hydrolysis in lung tissue provides a critical negative control for research aimed at developing next-generation soft corticosteroids with improved efficacy and safety profiles [2].

Negative Control in Glucocorticoid Receptor Pharmacology Experiments

Use Itrocinonide as a negative or low-potency control in in vitro and in vivo studies of glucocorticoid receptor (GR) pharmacology. Its moderate binding affinity (IC50 = 5.30 nM) and transrepression activity (IC50 = 6.90 nM) allow for clear differentiation from high-potency agonists like budesonide or fluticasone propionate [3]. This is essential for establishing assay windows and validating the functional activity of novel GR modulators.

Investigational Use in Non-Clinical Safety Pharmacology Models

Researchers focusing on the safety pharmacology of inhaled corticosteroids, particularly the mitigation of HPA axis suppression, can employ Itrocinonide as a compound that demonstrates a complete absence of systemic cortisol depression [4]. It provides a benchmark for evaluating the 'soft drug' concept in preclinical models aimed at separating local anti-inflammatory activity from systemic side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itrocinonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.